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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the published preclinical and clinical findings
on BMS-817399, a C-C chemokine receptor type 1 (CCR1) antagonist formerly under
investigation for the treatment of rheumatoid arthritis (RA). The objective is to present the
available data in a structured format to facilitate an assessment of the reproducibility of the
initial findings.

Executive Summary

BMS-817399 is a potent and selective CCR1 antagonist that demonstrated promising
preclinical activity. However, a Phase Il proof-of-concept clinical trial in patients with moderate
to severe rheumatoid arthritis failed to show clinical efficacy, despite evidence of target
engagement. This guide summarizes the key preclinical data from the primary publication by
Santella et al. in the Journal of Medicinal Chemistry (2014) and the publicly available results of
the clinical trial (NCT01404585). A significant limitation in assessing the full reproducibility of
the clinical findings is the absence of a peer-reviewed publication of the complete clinical trial
results; the available data is from a conference abstract. To date, no independent studies
replicating either the preclinical or clinical findings have been identified.

Preclinical Data Summary

The primary preclinical data for BMS-817399 was published by Santella et al. in 2014. The key
quantitative findings are summarized in the tables below.
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Note: Specific Ki values were not detailed in the primary publication.

Pharmacokinetics in Preclinical Species
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) AUC Bioavail
. Dosing Dose Tmax Cmax .
Species (ng*h/m  ability Source
Route (mglkg) (h) (ng/mL)
L) (%)

Santella

Rat v 2 - 1300 et al.,
2014
Santella

Rat PO 10 1.0 1100 5000 77 et al.,
2014
Santella

Dog v 1 - 1200 etal.,
2014
Santella

Dog PO 5 1.0 1800 8300 138 et al.,
2014
Santella

Monkey v 1 - 1300 et al.,
2014
Santella

Monkey PO 5 2.0 1100 7300 112 etal.,
2014

Clinical Trial Data (NCT01404585)

A Phase I, multicenter, randomized, double-blind, placebo-controlled study was conducted to

assess the efficacy and safety of BMS-817399 in adults with active, moderate to severe

rheumatoid arthritis with an inadequate response to methotrexate.[2] The results were

presented in a conference abstract by Kivitz et al. at EULAR 2014.[3]

Key Findings:

e Primary Endpoint (ACR20 Response at Week 12): No statistically significant difference was

observed between the BMS-817399 treatment groups (200 mg and 400 mg twice daily) and
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the placebo group.

o Secondary Endpoints: No significant improvements were seen in other efficacy measures,
including ACR50, ACR70, and DAS28-CRP.

o Safety: BMS-817399 was reported to be safe and well-tolerated.

» Target Engagement: Increased serum concentrations of CCR1 ligands (MIP-1a and MIP-1[3)
in the treatment groups confirmed target engagement.[1]

Limitations: The absence of a full peer-reviewed publication prevents a detailed analysis of the
patient demographics, statistical methods, and complete safety and efficacy data.

Comparison with Other CCR1 Antagonists

Several other CCR1 antagonists have been evaluated for the treatment of rheumatoid arthritis,
with generally disappointing results in clinical trials. This context is important when evaluating
the findings for BMS-817399.

Highest
Compound Developer Development Stage = Outcome
(RA)
] ] Failed to demonstrate
BMS-817399 Bristol Myers Squibb Phase I ]
efficacy
Showed some
CCX354-C ChemoCentryx Phase Il evidence of clinical
activity
Failed to demonstrate
CP-481,715 Pfizer Phase I )
efficacy
Millennium Failed to demonstrate
MLN3897 ] Phase I ]
Pharmaceuticals efficacy
AZD4818 AstraZeneca Phase | Discontinued for RA
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The lack of efficacy of multiple CCR1 antagonists in RA suggests that either the target is not as
critical in the human disease as preclinical models suggest, or that the antagonists developed
to date have not had the required pharmacological properties for clinical success.

Experimental Protocols
CCR1 Radioligand Binding Assay (Adapted from
Santella et al., 2014)

e Cell Line: Human embryonic kidney (HEK) 293 cells stably expressing human CCR1.
e Radioligand: [1125]-labeled MIP-1a.

e Procedure:

[e]

Cell membranes were prepared from the CCR1-expressing HEK293 cells.

o Membranes were incubated with the radioligand and varying concentrations of BMS-
817399 in a binding buffer.

o Non-specific binding was determined in the presence of a high concentration of an
unlabeled CCR1 ligand.

o After incubation, the bound and free radioligand were separated by filtration.
o The amount of bound radioactivity was quantified using a gamma counter.

o Data Analysis: IC50 values were calculated by non-linear regression analysis of the
competition binding curves.

Chemotaxis Assay (Adapted from Santella et al., 2014)

e Cell Line: Human monocytic cell line (e.g., THP-1) endogenously expressing CCR1.
o Chemoattractant: Recombinant human MIP-1a (CCL3) or RANTES (CCLD5).

o Apparatus: Multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane
separating the upper and lower wells.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b606257?utm_src=pdf-body
https://www.benchchem.com/product/b606257?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e Procedure:
o Cells were pre-incubated with varying concentrations of BMS-817399 or vehicle control.
o The chemoattractant was placed in the lower chamber.
o The pre-treated cells were placed in the upper chamber.

o The chamber was incubated to allow cell migration through the membrane towards the
chemoattractant.

o Migrated cells in the lower chamber were quantified.

o Data Analysis: IC50 values were determined by measuring the concentration of BMS-
817399 that inhibited cell migration by 50%.

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: General signaling pathway of CCR1 activation and its inhibition by BMS-817399.
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Caption: Preclinical to clinical development workflow for BMS-817399.

Conclusion

The preclinical data for BMS-817399 demonstrated that it is a potent and selective CCR1
antagonist with favorable pharmacokinetic properties in animal models. These findings were
likely reproducible within the developing organization, leading to its advancement into clinical
trials. However, the crucial step of translating these preclinical findings into clinical efficacy was
not successful. The lack of clinical efficacy, despite evidence of target engagement, raises
significant questions about the role of CCR1 in established rheumatoid arthritis.

The reproducibility of the clinical outcome—a lack of efficacy—is a critical point. While there are
no independent studies to confirm this, the consistent failure of other CCR1 antagonists in
similar clinical settings lends weight to this finding. For researchers in the field, the story of
BMS-817399 and other CCR1 antagonists serves as a case study in the challenges of
translating preclinical findings for complex inflammatory diseases. Future research in this area
should focus on understanding the discrepancies between animal models and human disease,
and perhaps exploring the role of CCR1 in different stages or subsets of rheumatoid arthritis.
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 To cite this document: BenchChem. [Reproducibility of Published Findings on BMS-817399:
A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606257#reproducibility-of-published-findings-on-bms-
817399]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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